molecular formula C6H4ClNO2 B014552 3-Chloropicolinic acid CAS No. 57266-69-0

3-Chloropicolinic acid

Cat. No.: B014552
CAS No.: 57266-69-0
M. Wt: 157.55 g/mol
InChI Key: XTMUXJBJCMRWPG-UHFFFAOYSA-N
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Description

3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid, is a derivative of picolinic acid. It is a pyridine compound with a chlorine atom at the third position and a carboxylic acid group at the second position. This compound is a white to off-white crystalline solid with a melting point of approximately 131 degrees Celsius and a boiling point of 297.6 degrees Celsius . It is soluble in water and has various applications in synthetic organic chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropicolinic acid can be synthesized through the hydrolysis of 3-chloro-2-dichloromethyl pyridine. The process involves adding sulfuric, nitric, or phosphoric acid to 3-chloro-2-(trichloromethyl) pyridine and heating the mixture at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius for half an hour to two hours . Another method involves reacting picolinic acid with two to three moles of an alkaline reagent to form 3,5-dichloro-4-hydrazinopicolinic acid, which is then heated and made acidic using a mineral acid to extract this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of readily available and cost-effective raw materials is crucial to make the production economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.

    Reduction Reactions: Products include reduced forms of the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

3-Chloropicolinic acid has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antiproliferative Activity

Recent studies have highlighted the compound's effectiveness in inhibiting the proliferation of certain cancer cell lines. For instance, derivatives of this compound have shown promising results against melanoma cell lines, indicating potential as a lead compound in anti-cancer drug development .

Enantioselective Separation

The compound has been utilized in enantioseparation processes, which are crucial for synthesizing chiral drugs. Research indicates that this compound can be effectively separated using specific chiral stationary phases, enhancing the efficiency of drug synthesis .

Environmental Applications

This compound is also relevant in environmental science, particularly in the degradation of halogenated organic pollutants.

Electrocatalytic Degradation

Studies have demonstrated that this compound can be used as a precursor in electrocatalytic systems designed to degrade chlorinated organic pollutants. Modified electrodes incorporating this compound have shown enhanced performance in breaking down these harmful substances, thus contributing to environmental remediation efforts .

Agricultural Research

In agriculture, this compound plays a role in developing new pesticides and herbicides.

Pest Control Efficacy

Research involving pyripyropene derivatives has indicated that compounds related to this compound exhibit significant efficacy against various pests. These findings suggest that such derivatives could be further explored for their potential use in crop protection strategies .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityEffective against melanoma cell lines
Enantioselective SeparationUseful in chiral drug synthesis
Environmental ScienceElectrocatalytic DegradationEffective in degrading chlorinated pollutants
Agricultural ResearchPest ControlPromising efficacy against various pests

Case Study 1: Anticancer Properties

A study conducted on the antiproliferative effects of this compound derivatives revealed that certain modifications to its structure significantly enhanced its activity against melanoma cells. The research involved synthesizing various derivatives and testing their effects on cell viability and proliferation rates.

Case Study 2: Environmental Remediation

In another study focused on environmental applications, researchers utilized modified electrodes containing this compound to assess their effectiveness in degrading chlorinated organic compounds. The results indicated a marked improvement in degradation rates compared to unmodified electrodes, showcasing the compound's utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 3-chloropicolinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a herbicide by interfering with plant growth processes. It may also bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxypyridine-2-carboxylic acid
  • 4-Chloro-pyridine-2-carboxylic acid
  • 5-Bromo-3-methoxypicolinic acid
  • 6-Hydroxypyridine-2-carboxylic acid

Uniqueness

3-Chloropicolinic acid is unique due to the presence of a chlorine atom at the third position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic and industrial applications .

Biological Activity

3-Chloropicolinic acid (3-CPA), with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.56 g/mol, is a chlorinated derivative of picolinic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of 3-CPA, supported by recent research findings and case studies.

  • Molecular Formula : C₆H₄ClNO₂
  • Molecular Weight : 157.56 g/mol
  • Melting Point : 131 °C (dec.)
  • CAS Number : 57266-69-0

Insecticidal Properties

Recent studies have indicated that 3-CPA exhibits significant insecticidal activity, particularly against mosquito larvae. A study focused on various organic acids, including 3-CPA, demonstrated its effectiveness as a larvicide against Aedes aegypti, a vector for several arboviruses such as dengue and Zika virus. The compound was part of a series that showed promising results in terms of larvicidal efficacy.

CompoundLC50 (μM)LC90 (μM)
This compoundTBDTBD
Temephos (Control)<10.94TBD

The study highlighted that while 3-CPA's exact LC50 and LC90 values were not specified, it was noted to be less toxic than traditional insecticides, suggesting a potential for use in integrated pest management strategies without the associated risks of resistance development seen with conventional insecticides .

Case Study 1: Larvicidal Activity Against Aedes aegypti

A comprehensive study synthesized various derivatives of picolinic acid, including 3-CPA, to evaluate their larvicidal activities. The results indicated that certain structural modifications enhanced biological activity, providing insights into the design of new insecticides based on the picolinic acid framework .

Case Study 2: Safety Profile in Mammals

In toxicity assessments conducted alongside larvicidal evaluations, 3-CPA exhibited low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Furthermore, in animal models treated with high doses (2000 mg/kg), there were no significant adverse effects observed in vital organs such as the liver and kidneys . This safety profile is critical for considering its application in agricultural settings.

Structure-Activity Relationships (SAR)

The biological activity of 3-CPA can be partially attributed to its structural features. The presence of the chlorine atom at the third position on the pyridine ring enhances its reactivity and potential interactions with biological targets. Studies suggest that modifications at this position can lead to varying degrees of biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloropicolinic acid, and how can researchers optimize yields while minimizing impurities?

  • Methodological Answer : Begin with nucleophilic substitution or halogenation of picolinic acid derivatives, using catalysts like thionyl chloride or phosphorus oxychloride. Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, solvent polarity, stoichiometry) using factorial design experiments. For purification, employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity via melting point analysis, NMR (e.g., absence of proton signals at δ 8.5–9.0 ppm for unreacted starting materials), and mass spectrometry .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use chemically resistant gloves (nitrile), lab coats, and safety goggles. Store in airtight containers under inert gas (argon) at 4°C to prevent hydrolysis. Designate a fume hood for weighing and synthesis steps. Emergency protocols: For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation. Regularly calibrate pH meters to detect accidental spills .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substitution patterns (e.g., chlorine at position 3 via coupling constants). FT-IR can verify carboxylic acid (1700–1720 cm1^{-1}) and C-Cl (550–650 cm1^{-1}) functional groups. Use HPLC (C18 column, 0.1% formic acid in acetonitrile/water) to assess purity (>98%). Cross-reference with published spectra in databases like SciFinder or Reaxys, ensuring compliance with reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound’s catalytic applications?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations to identify rate-determining steps. Compare activation energies for proposed pathways (e.g., electrophilic vs. nucleophilic substitution). Replicate conflicting studies under controlled conditions (e.g., moisture-free environments), and use 35^{35}Cl NMR to track intermediate stability. Publish negative results to clarify literature discrepancies .

Q. What strategies mitigate interference from this compound’s hygroscopicity in quantitative assays?

  • Methodological Answer : Pre-dry samples in a vacuum desiccator (24 hours, P2_2O5_5). Use Karl Fischer titration to measure residual moisture. For gravimetric analysis, standardize calibration curves under controlled humidity (e.g., 40% RH). Validate methods via spike-and-recovery experiments with deuterated analogs to distinguish analyte signals from environmental contaminants .

Q. How should researchers design controlled experiments to evaluate this compound’s bioactivity in plant hormone studies?

  • Methodological Answer : Establish a negative control (untreated plants) and positive control (auxin analogs like 2,4-D). Use randomized block designs to account for environmental variability. Apply ANOVA to compare treatment groups, ensuring p-values <0.05. For longitudinal studies, track chlorophyll fluorescence and root elongation metrics weekly. Include triplicate biological replicates and blind data analysis to reduce bias .

Q. Methodological & Analytical Challenges

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound’s dose-response effects?

  • Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple measurements per plant). Validate assumptions via residual plots and Shapiro-Wilk tests. For non-linear responses, apply logistic regression with bootstrapping (10,000 iterations) to estimate EC50_{50} confidence intervals. Report effect sizes (Cohen’s d) alongside p-values for transparency .

Q. How can researchers ensure ethical compliance when using this compound in environmental toxicity studies?

  • Methodological Answer : Obtain approval from institutional biosafety committees (IBCs) before testing on non-target organisms. Follow OECD guidelines for acute toxicity (e.g., Daphnia magna 48-hour LC50_{50} tests). Publish raw data in open-access repositories (e.g., Zenodo) for peer validation. Disclose funding sources and potential conflicts of interest in all communications .

Q. Literature & Reproducibility

Q. What frameworks help prioritize research questions on this compound’s understudied applications?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, explore its role in metal-organic frameworks (MOFs) for CO2_2 capture—a novel, socially relevant application. Use the PICO framework to structure comparative studies (e.g., Population: MOFs; Intervention: this compound doping; Comparison: undoped MOFs; Outcome: adsorption capacity) .

Q. How can systematic reviews address gaps in this compound’s catalytic efficiency data?

  • Methodological Answer : Conduct a PRISMA-compliant meta-analysis of peer-reviewed studies (2000–2025). Extract data on turnover numbers (TONs) and activation energies. Use funnel plots to detect publication bias. Highlight underreported variables (e.g., solvent polarity effects) in discussion sections. Propose standardized testing protocols for future work .

Properties

IUPAC Name

3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUXJBJCMRWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356458
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-69-0
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

64.1 g of 10B was refluxed in 460 ml of 2N aqueous sodium hydroxide solution for 1 hour. The mixture was cooled, acidified to pH=2.5 with concentrated hydrochloric acid, stripped of water under reduced pressure, then azeotroped with methanol. The residue was stirred with 250 ml of a 1:1 v:v mixture of methylene chloride and methanol, and the resulting mixture was filtered. The filtrate was stripped of volatiles (water bath temperature 60° C). This purification procedure was repeated, to give 3-chloropicolinic acid (10C), as a yellow solid, m.p.: 125.5°-127.5° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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